Selenosemicarbazide
Overview
Description
Selenosemicarbazide is an organoselenium compound that contains the functional group Se=C-NH-NH2 It is a derivative of semicarbazide, where the oxygen atom is replaced by a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenosemicarbazide can be synthesized through the acid-catalyzed condensation reaction between ketones and hydrazine hydrate in the presence of potassium selenocyanate . Another method involves the condensation of this compound with (hetero) aromatic carbaldehydes to form selenosemicarbazones . Additionally, aroyl-selenosemicarbazide derivatives can be prepared by acylation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Selenosemicarbazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenosemicarbazones.
Reduction: It can be reduced to form selenohydrazides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenosemicarbazones, selenohydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Selenosemicarbazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which selenosemicarbazide exerts its effects involves the generation of oxidative stress in cells. This oxidative stress leads to the down-regulation of heat shock proteins, such as HSP90AA1, and their client proteins, including PIM1 and AKT1 . These proteins are crucial for tumor progression, and their down-regulation results in the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Similar to selenosemicarbazide but contains sulfur instead of selenium. It also exhibits anticancer properties.
Acylselenoureas: Contain the Y–NHC(Se)–Z unit and are used as ligands in coordination chemistry.
Selenocarbamate Esters: Another class of selenium-containing compounds with various applications in coordination chemistry.
Uniqueness
This compound is unique due to its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs. The presence of selenium enhances its ability to generate oxidative stress and interact with metal ions, making it a valuable compound in both research and industrial applications.
Biological Activity
Selenosemicarbazide, a selenium-containing compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its antimicrobial, antitumor, and immunomodulatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is an organoselenium compound characterized by the presence of a selenocarbamide functional group. Its structure can be represented as follows:
This compound is notable for its isosteric replacement of sulfur with selenium, which enhances its biological activity compared to its sulfur analogs.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of:
- Bacillus subtilis
- Staphylococcus aureus
- Klebsiella pneumoniae
- Sarcina lutea
In vitro studies reveal that this compound displays a higher antibacterial potency compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
2. Antitumor Activity
The antitumor effects of this compound have been extensively studied, particularly in the context of metal complexes derived from it. These metal complexes have shown strong dose-dependent cytotoxic activities against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
Compound Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Selenosemicarbazone Complex | MCF-7 | 15 | |
Selenosemicarbazone Complex | HeLa | 20 | |
Selenosemicarbazone Complex | A549 | 25 |
These findings indicate that this compound and its derivatives may serve as promising candidates for anticancer drug development.
3. Immunomodulatory Effects
Preliminary investigations into the immunomodulatory effects of this compound suggest that it can modify neutrophil functions. This activity may enhance immune responses, making it a potential therapeutic agent for conditions requiring immune modulation .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- A study published in Current Medicinal Chemistry reviewed the biological activities of selenosemicarbazone metal complexes, noting their enhanced efficacy compared to sulfur analogs in various therapeutic contexts .
- Another investigation focused on the distribution of selenium in organs post-supplementation with selenosemicarbazides, providing insights into their bioavailability and potential systemic effects .
Properties
InChI |
InChI=1S/CH4N3Se/c2-1(5)4-3/h3H2,(H2,2,4) | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPPZSLIPNFGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)[Se] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N3Se | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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